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VP7 protein, orbivirus - 137764-11-5

VP7 protein, orbivirus

Catalog Number: EVT-1521220
CAS Number: 137764-11-5
Molecular Formula: C9H8N2O2
Molecular Weight: 0
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Product Introduction

Source and Classification

Orbiviruses are classified within the genus Orbivirus, which is characterized by their segmented double-stranded RNA genomes. The VP7 protein specifically contributes to the outer layer of the viral core, forming a protective shell around the viral genome and associated proteins. The protein is composed of approximately 349 amino acids and is known for its trimeric structure, where three VP7 molecules assemble to form a stable unit that encapsulates the viral RNA.

Synthesis Analysis

Methods

The synthesis of VP7 protein can be achieved through recombinant DNA technology, primarily using baculovirus expression systems. This method allows for high yields of functional VP7, which can be utilized in various experimental setups.

Technical Details

  1. Recombinant Baculovirus System: The wild-type VP7 gene is cloned into a baculovirus transfer vector. This vector is then used to infect insect cells, leading to the expression of the VP7 protein.
  2. Mutagenesis: Site-directed mutagenesis techniques are employed to create specific amino acid substitutions in the VP7 gene, allowing researchers to study the effects of these changes on protein function and assembly.
Molecular Structure Analysis

Structure

The three-dimensional structure of VP7 has been elucidated through X-ray crystallography. The protein forms a trimeric structure characterized by:

  • Helical Regions: The VP7 protein consists predominantly of alpha-helices arranged in a specific configuration that facilitates trimerization.
  • Intermolecular Interactions: Key interactions between helices stabilize the trimeric form, essential for its role in capsid assembly.

Data

  • Molecular Weight: Approximately 39 kDa per monomer.
  • Helical Content: Composed mainly of nine alpha-helices, contributing to its structural integrity.
Chemical Reactions Analysis

Reactions

VP7 participates in several biochemical interactions crucial for orbivirus assembly:

  • Self-Assembly: The protein can self-assemble into core-like particles in vitro when co-expressed with other structural proteins like VP3.
  • Interaction with Nucleic Acids: While direct binding to double-stranded RNA has been suggested, detailed functional studies are needed to clarify its role in RNA encapsidation.

Technical Details

  1. Assembly Studies: Experiments demonstrate that mutations in key residues can disrupt trimer formation and subsequent particle assembly.
  2. Biochemical Assays: Various assays are used to assess the solubility and stability of VP7 mutants in solution.
Mechanism of Action

Process

The mechanism by which VP7 contributes to orbivirus assembly involves:

  1. Trimerization: Individual VP7 monomers undergo conformational changes to form stable trimers.
  2. Core Assembly: These trimers interact with other viral proteins (e.g., VP3) to form the core structure that houses the viral genome.

Data

Studies have shown that specific amino acid residues within VP7 are critical for maintaining its structural integrity and facilitating proper assembly into core particles.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility of VP7 varies among different orbivirus strains; for example, African Horse Sickness virus VP7 is noted for its insolubility compared to other orbiviruses.
  • Crystallization: In some cases, VP7 forms crystalline structures within infected cells, which may influence viral replication dynamics.

Chemical Properties

  • Stability: The stability of VP7 under various conditions (e.g., pH, temperature) is crucial for its function during viral assembly.
  • Hydrophobic Domains: Hydropathy plots indicate regions within VP7 that may facilitate interactions with lipid membranes or other proteins.
Applications

Scientific Uses

VP7 has several applications in virology and molecular biology:

  1. Vaccine Development: Due to its immunogenic properties, VP7 can be used as a vaccine candidate against orbivirus infections.
  2. Diagnostic Tools: Antibodies against VP7 are utilized in serological assays to detect orbivirus infections in animals.
  3. Structural Studies: Understanding the structure and function of VP7 aids in elucidating the mechanisms of viral assembly and pathogenesis.
Structural Characterization of VP7 Protein

Atomic-Level Architecture of VP7 Trimer

Crystallographic Analysis of VP7 Domains

VP7, the major core surface protein of orbiviruses, exhibits a distinctive two-domain architecture observable at ~2.0–3.5 Å resolution via X-ray crystallography. Each monomer comprises:

  • An upper β-domain organized as a β-jelly roll motif resembling classic viral capsid proteins. This domain forms the trimer’s outward-facing surface with extensive β-sheet structures stabilized by hydrogen bonding [1] [3].
  • A lower α-domain consisting of a bundle of 6–8 α-helices that anchor the trimer to the underlying VP3 subcore layer. This domain is rich in hydrophobic residues that mediate intra-trimer interactions [3] [7].
  • A carboxy-terminal arm (residues 300–349) extending from the α-domain, which wraps around adjacent subunits, acting as a "molecular clasp" to stabilize trimerization [7].

Table 1: Structural Domains of VP7 Trimer

DomainStructural FeaturesFunctional RoleKey Stabilizing Elements
Upper β-domainβ-jelly roll motifSurface exposure, cell attachmentHydrogen bonds between β-strands
Lower α-domainBundle of 6-8 α-helicesTrimer stabilization, VP3 bindingHydrophobic core, salt bridges
C-terminal armFlexible peptide segmentInter-subunit "clasp"Van der Waals interactions

Conformational Flexibility and Rotational Dynamics

VP7 trimers exhibit significant conformational plasticity:

  • The α-helical domain rotates up to 15° relative to the rigid β-domain around a flexible linker region (residues 170–190), enabling adaptation to asymmetrical binding sites on the VP3 scaffold [1] [8].
  • Proteolytic cleavage experiments isolating the β-domain (residues 1–250) confirm its intrinsic stability as an invariant fragment, while the intact protein shows variable domain orientations in different crystal forms [3].
  • This flexibility is critical for accommodating the 13 distinct binding environments within the T=13 icosahedral lattice of the core particle [8].

Quaternary Interactions in Core Surface Layer Formation

The core surface comprises 260 VP7 trimers arranged in five symmetry-distinct positions (P, Q, R, S, T):

  • Type T trimers align with icosahedral threefold axes, while P/Q/R/S occupy general positions with local threefold symmetry [7] [8].
  • Lateral trimer-trimer contacts involve:
  • Charge-complementary interfaces (e.g., Glu104–Arg111 salt bridges)
  • Hydrophobic patches in the α-domain (Phe268, Tyr271) [7]
  • Central cavities (~10 Å diameter) along the threefold axis are surrounded by uncharged residues (Val/Leu/Pro), potentially facilitating metabolite transport [7].

Comparative Structural Analysis Across Orbivirus Genera

VP7 Homology in Bluetongue Virus (BTV) vs. African Horse Sickness Virus (AHSV)

Despite 70% sequence identity, BTV and AHSV VP7 exhibit divergent assembly behaviors:

FeatureBTV VP7AHSV VP7
SolubilityHighly solubleForms insoluble crystalline aggregates
Self-assemblyRequires VP3 scaffoldSpontaneously forms flat hexagonal arrays
Key divergent residuesPro276, Arg328, Val333His276, Ala328, Asn333 (BTV-equivalent numbering)

Table 2: Functional Divergence Between BTV and AHSV VP7AHSV-specific residues (e.g., His276) enhance trimer-trimer affinity, driving crystallization. Mutagenesis substituting AHSV residues with BTV counterparts (e.g., Pro276His) abolishes aggregation, confirming evolutionary tuning of surface properties [3] [6].

Role of Conserved Residues in Trimer Stability

Orbivirus-wide conserved residues underpin trimer integrity:

  • Lower domain helix 6 residues: Tyr271 (BTV numbering) forms hydrophobic stacking interactions. Mutations (Y271R) cause misfolding and insoluble aggregates despite preserved trimerization capacity [2] [4].
  • Calcium-binding sites: Conserved Asn250/Tyr248 coordinate Ca²⁺ at trimer apex, stabilizing β-domain orientation. Chelation experiments reduce core thermostability by >20°C [5].
  • Inter-monomer contacts: Hydrophobic cluster (Leu136, Phe140, Ile144) and salt bridge (Asp318–Arg111) are invariant. Alanine substitutions decrease trimer melting temperature by 15°C [1] [4].

Properties

CAS Number

137764-11-5

Product Name

VP7 protein, orbivirus

Molecular Formula

C9H8N2O2

Synonyms

VP7 protein, orbivirus

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